![molecular formula C12H20O4 B7815058 Dibutyl fumarate CAS No. 82807-35-0](/img/structure/B7815058.png)
Dibutyl fumarate
Overview
Description
Dibutyl fumarate is a chemical compound with the molecular formula C12H20O4 . It is recognized as an important plasticizing agent that can copolymerize with various monomers to create new polymer materials. It also serves as an organic solvent and an organic synthetic intermediate.
Synthesis Analysis
The synthesis of this compound has been optimized from fumaric acid and n-butanol using concentrated sulfuric acid as a catalyst. The best conditions were determined to be a molar ratio of fumaric acid to n-butanol to concentrated sulfuric acid of 1:15:7.5, with a reaction time of 1.5 hours, achieving a yield of 90.5%.Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its plasticizing properties. The cis-trans isomerism of this compound affects its ability to plasticize PLA, with the this compound isomer leading to a lower glass transition temperature and improved mechanical properties in the plasticized PLA.Chemical Reactions Analysis
This compound can undergo radical polymerization, as demonstrated by its copolymerization with p-tert-butoxystyrene, which was studied kinetically and by electron paramagnetic resonance (EPR) spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.28 g/mol . It exhibits a lower glass transition temperature, lower Young’s modulus, and higher elongation at break compared to its dibutyl maleate counterpart.Scientific Research Applications
Synthesis and Applications in Polymer Science : Dibutyl fumarate is an important plasticizing agent that can copolymerize with various monomers to form new polymer materials. It is also used as an organic solvent and synthetic intermediate. Optimal synthesis conditions involve the use of concentrated sulfuric acid as a catalyst, achieving a high yield of 90.5% (Zhang Pei-hon, 2013). Additionally, its use as a biodegradable plasticizer in poly(lactic acid) enhances mechanical and thermal properties, demonstrating potential in sustainable materials development (L. Llanes et al., 2020).
Environmental Applications : this compound is utilized in the sustainable production of plant-based phthalates, key components in the plastics industry. The process includes a Diels-Alder reaction and subsequent reactions leading to high yields of environmentally friendly plastic materials (Rui Lu et al., 2018).
Biochemical Research : The study of fumarates, including this compound, reveals their antioxidative, immunomodulatory, and neuroprotective properties. These characteristics position fumarates as promising therapeutic candidates for various pathologies, although further research is needed to fully understand their mechanisms (A. Hoogendoorn et al., 2021).
Catalysis and Chemical Engineering : this compound synthesis has been explored using cation exchange resin catalysts, offering advantages such as high activity, stability, and environmental friendliness. This method achieved a conversion rate of 98.1% and the catalyst maintained 96.9% activity after six uses (Liu Yan-jie, 2011).
Safety and Hazards
Future Directions
The global Dibutyl Fumarate market size was valued at USD 6.52 million in 2022 and is expected to expand at a CAGR of -13.77% during the forecast period, reaching USD 2.68 million by 2028 . The implementation of new technologies and innovative solutions will drive the market’s revenue generation and increase its market share by 2032 .
Mechanism of Action
Target of Action
Dibutyl fumarate (DBF) is believed to target the nuclear factor erythroid-derived 2-related factor (Nrf2) and other independent pathways . These targets play a crucial role in initiating an anti-inflammatory immune response, leading to type II myeloid cell and Th2 cell differentiation and neuroprotection .
Mode of Action
DBF interacts with its targets, leading to changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier . It is also suggested that DBF promotes glycolysis and diminishes cell respiration in endothelial cells, possibly due to a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity .
Biochemical Pathways
DBF affects various biochemical pathways. It is believed to decrease the number of lymphocytes due to apoptosis and activate the Nrf2-dependent and independent anti-oxidant pathway in the CNS . DBF also alters the energetic metabolism of endothelial cells .
Pharmacokinetics
It’s important to note that after oral intake, a similar compound, dimethyl fumarate, is mostly hydrolyzed to monomethyl fumarate in the small intestine
Result of Action
The molecular and cellular effects of DBF’s action include changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier . DBF also promotes glycolysis and diminishes cell respiration in endothelial cells .
properties
IUPAC Name |
dibutyl (E)-but-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSLOWBPDRZSMB-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021865 | |
Record name | Dibutyl (2E)-but-2-enedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear nearly colorless liquid; [Acros Organics MSDS] | |
Record name | Dibutyl fumarate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13744 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
105-75-9, 82807-35-0 | |
Record name | Dibutyl fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutyl fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC165581 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DIBUTYL FUMARATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butenedioic acid (2E)-, 1,4-dibutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibutyl (2E)-but-2-enedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBUTYL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQM31Z1NU9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.